molecular formula C10H14ClNS B8422102 2-(4-chlorobutylsulfanylmethyl)pyridine

2-(4-chlorobutylsulfanylmethyl)pyridine

Cat. No.: B8422102
M. Wt: 215.74 g/mol
InChI Key: SPOJMJGNESDJGJ-UHFFFAOYSA-N
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Description

2-(4-chlorobutylsulfanylmethyl)pyridine is an organic compound that contains a pyridine ring attached to a 4-chlorobutyl sulphide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobutylsulfanylmethyl)pyridine typically involves the reaction of pyridine-2-methanol with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrid-2-ylmethyl 4-chlorobutyl ether
  • Pyrid-2-ylmethyl 4-chlorobutyl amine
  • Pyrid-2-ylmethyl 4-chlorobutyl ester

Uniqueness

2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

2-(4-chlorobutylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2

InChI Key

SPOJMJGNESDJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 N aqueous solution of sodium hydroxide (100 cc) is added dropwise, in the course of 20 minutes and whilst keeping the temperature below 15° C., to a solution of 2-(pyrid-2-ylmethyl)-isothiourea dihydrochloride (120 g) in distilled water (250 cc), cooled to 13° C. After heating for 20 minutes at 73° C. and then cooling to 13° C., a 10 N aqueous solution of sodium hydroxide (60 cc) and then 1-bromo-4-chlorobutane (85 g) are added, whilst stirring, and stirring is continued for 15 hours at a temperature of about 20° C. The reaction mixture is then extracted three times with methylene chloride (430 cc in total); the organic extracts are combined, washed with distilled water (300 cc); dried over anhydrous sodium sulphate and filtered. The solution is poured onto neutral silica gel (100 g) contained in a column of diameter 3 cm; the column is eluted with methylene chloride (3700 cc). The first fraction (700 cc) is discarded. The second (2000 cc) is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 35° C. Pyrid-2-ylmethyl 4-chlorobutyl sulphide (82 g) is thus obtained.
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